2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate
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Overview
Description
2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate, also known as MTAC, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of indolizine derivatives, which have been found to possess a variety of biological activities.
Scientific Research Applications
2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate has been studied extensively for its potential applications in various fields of science. It has been found to possess antitumor, antiviral, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that can have therapeutic effects . For instance, some indole derivatives have shown notable cytotoxicity toward human cancer cell lines .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Some indole derivatives have shown notable cytotoxicity toward human cancer cell lines , suggesting that they may have similar effects.
Advantages and Limitations for Lab Experiments
2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a variety of conditions. However, there are also some limitations to its use. For example, it may be toxic to certain cell types, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use as an anticancer agent. Further studies are also needed to fully understand its mechanism of action and to optimize its use in lab experiments.
Synthesis Methods
2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate can be synthesized by the reaction of 2-(m-tolylamino)ethanol with 3-acetylindolizine-1-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst and solvent. The product is then purified by recrystallization or chromatography.
properties
IUPAC Name |
[2-(3-methylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-6-5-7-15(10-13)21-19(24)12-26-20(25)16-11-18(14(2)23)22-9-4-3-8-17(16)22/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDRRUSHDUSVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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